molecular formula C23H24N2O3S B4035745 N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide

Cat. No.: B4035745
M. Wt: 408.5 g/mol
InChI Key: GAGLMKAEEQVYED-UHFFFAOYSA-N
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Description

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylacetamide
  • N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylpropionamide

Uniqueness

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may result in different pharmacokinetics and dynamics, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-3-22(18-7-5-4-6-8-18)23(26)24-19-11-13-20(14-12-19)25-29(27,28)21-15-9-17(2)10-16-21/h4-16,22,25H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGLMKAEEQVYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide
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N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide
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N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide
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N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide
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N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide
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N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide

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